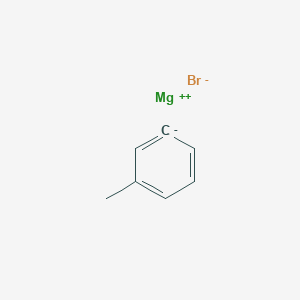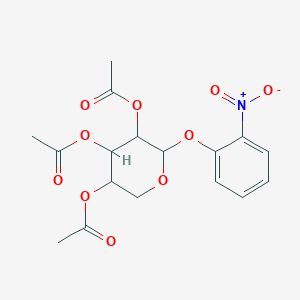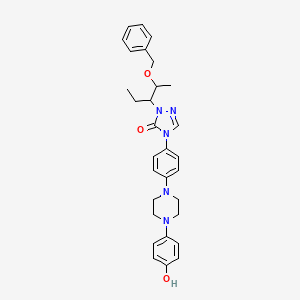![molecular formula C16H14N2O2 B13384494 N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline CAS No. 62197-66-4](/img/structure/B13384494.png)
N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline is an organic compound that features a dimethylamino group and a nitrophenyl group connected via an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline typically involves the Sonogashira coupling reaction. This reaction is performed between 4-iodo-N,N-dimethylaniline and 4-ethynyl-nitrobenzene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of N,N-dimethyl-4-[(4-aminophenyl)ethynyl]aniline.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes due to its conjugated system.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline is primarily related to its electronic properties. The compound exhibits significant intramolecular charge transfer due to the electron-donating dimethylamino group and the electron-withdrawing nitrophenyl group. This charge transfer can influence the compound’s optical and electronic properties, making it useful in nonlinear optics and other applications .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-[(4-nitrophenyl)diazenyl]aniline
- 4-Ethynyl-N,N-dimethylaniline
- Dimethyl 4-nitrophenyl phosphate
Uniqueness
N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline is unique due to its ethynyl linkage, which imparts rigidity and planarity to the molecule. This structural feature enhances its electronic conjugation and makes it particularly suitable for applications in materials science and organic electronics .
Properties
CAS No. |
62197-66-4 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
N,N-dimethyl-4-[2-(4-nitrophenyl)ethynyl]aniline |
InChI |
InChI=1S/C16H14N2O2/c1-17(2)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(19)20/h5-12H,1-2H3 |
InChI Key |
CQQSKZMFQUVGDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



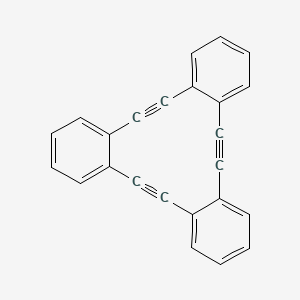
![sodium;(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13384437.png)
![N-(5-tert-butyl-1H-pyrazol-3-yl)-2-(3-propan-2-ylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13384443.png)
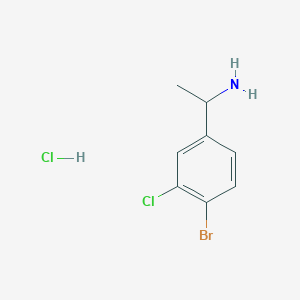
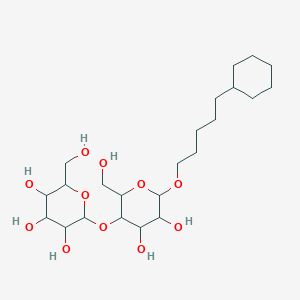

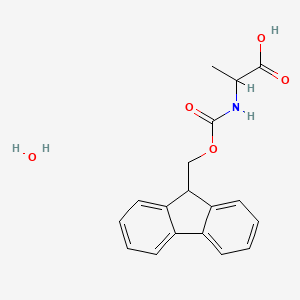
![(3aS,4S,6R,6aR)-6-(6-chloro-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B13384484.png)

